molecular formula C14H17FN2O B2541325 Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone CAS No. 419560-24-0

Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No. B2541325
CAS RN: 419560-24-0
M. Wt: 248.301
InChI Key: FYCKRJKFEXRNGG-UHFFFAOYSA-N
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Description

“Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone” is a compound that has been synthesized and characterized . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .


Synthesis Analysis

The synthesis of this compound involves the linking of piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond . The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an amide bond through conventional acid-amine coupling . The reaction mass was diluted with ethyl acetate and washed with sodium bicarbonate solution, water, and brine. It was finally dried over sodium sulphate and concentrated under reduced pressure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.2959832 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the sources.

Mechanism of Action

While the specific mechanism of action for “Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone” is not explicitly mentioned in the sources, it is noted that similar compounds have been found to inhibit human Equilibrative Nucleoside Transporters (ENTs) .

Future Directions

Future research could focus on screening a series of analogues of this compound and studying their structure-activity relationship . This could potentially lead to the discovery of more potent inhibitors and contribute to the development of new therapeutic strategies .

properties

IUPAC Name

cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-12-3-5-13(6-4-12)16-7-9-17(10-8-16)14(18)11-1-2-11/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCKRJKFEXRNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

419560-24-0
Record name 1-cyclopropanecarbonyl-4-(4-fluorophenyl)piperazine
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